molecular formula C12H12ClNO B13152189 3-(2-Chlorophenyl)oxane-3-carbonitrile

3-(2-Chlorophenyl)oxane-3-carbonitrile

Cat. No.: B13152189
M. Wt: 221.68 g/mol
InChI Key: FPWFEIIXLHPUSG-UHFFFAOYSA-N
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Description

Contextualization within Oxane Chemistry and Cyclic Ethers

Cyclic ethers are fundamental heterocyclic compounds where an oxygen atom is part of a carbon ring. libretexts.org The oxane ring, a six-membered saturated cyclic ether also known as tetrahydropyran, is a common motif in many natural products and synthetic molecules. Unlike smaller, more strained cyclic ethers like oxiranes (three-membered rings) and oxetanes (four-membered rings), the oxane ring is relatively stable and less prone to ring-opening reactions. libretexts.orgacs.org Its conformational flexibility, adopting a chair-like structure similar to cyclohexane, is a key determinant of the reactivity of its substituents. The synthesis of substituted oxanes can be achieved through various methods, including intramolecular Williamson ether synthesis and hydroalkoxylation of hydroxy olefins. organic-chemistry.org The presence of the oxane ring in 3-(2-Chlorophenyl)oxane-3-carbonitrile provides a stable, three-dimensional scaffold that influences the spatial arrangement and accessibility of the other functional groups.

Significance of Organonitriles in Synthetic Methodologies

The nitrile or cyano (-C≡N) group is an exceptionally versatile functional group in organic synthesis. nih.govnumberanalytics.com Its strong electron-withdrawing nature and linear geometry influence the electronic properties of adjacent atoms. numberanalytics.comnih.gov Organonitriles are valuable synthetic intermediates because they can be transformed into a wide array of other functional groups, including carboxylic acids, amides, amines, and aldehydes. numberanalytics.comnih.govebsco.com Furthermore, the nitrile group can participate in various carbon-carbon bond-forming reactions and cycloadditions, making it a cornerstone for the construction of more complex molecular frameworks. nih.govresearchgate.net The introduction of a nitrile group onto a heterocyclic ring, a process known as cyanation, is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule. nih.govacs.orgnih.gov In the context of this compound, the nitrile group activates the adjacent quaternary carbon and serves as a handle for further synthetic transformations.

Role of Halogenated Phenyl Moieties in Organic Synthesis

The presence of a halogenated phenyl group, in this case, a 2-chlorophenyl substituent, is of great significance in organic synthesis and medicinal chemistry. Aryl halides are crucial building blocks for cross-coupling reactions (e.g., Suzuki, Heck, and Buchwald-Hartwig reactions), which are powerful methods for constructing complex molecular architectures. researchgate.net The chlorine atom on the phenyl ring acts as a leaving group in these reactions, allowing for the introduction of a wide variety of substituents. Additionally, the position of the chlorine atom (ortho to the point of attachment to the oxane ring) can induce specific steric and electronic effects, influencing the molecule's conformation and reactivity. Halogen atoms are also known to modulate the pharmacokinetic properties of drug candidates, such as their metabolic stability and membrane permeability.

Research Landscape and Academic Relevance of Complex Heterocyclic Compounds

Heterocyclic compounds are of paramount importance in chemistry, biology, and medicine, with a vast number of pharmaceuticals and biologically active natural products containing heterocyclic rings. ijarsct.co.inijsrtjournal.comopenmedicinalchemistryjournal.com The synthesis of novel and complex heterocyclic structures is a major focus of academic and industrial research. numberanalytics.comnumberanalytics.comresearchgate.net The development of efficient and sustainable synthetic methods for these compounds is driven by the need for new therapeutic agents and functional materials. nih.gov Molecules like this compound, which combine multiple functional groups on a heterocyclic scaffold, are of academic interest as they present unique synthetic challenges and opportunities to explore new chemical reactivity. The convergence of cyclic ether, organonitrile, and aryl halide chemistry within a single molecule makes it a relevant subject for investigations into advanced synthetic methodologies and structure-activity relationship studies.

Overview of Structure-Reactivity Relationships in Substituted Oxanes and Nitriles

The reactivity of this compound is governed by the interplay of its constituent parts. The oxane ring itself is relatively inert, but the substituents at the 3-position dramatically alter the molecule's chemical behavior. The electron-withdrawing nature of both the nitrile and the 2-chlorophenyl group will influence the electron density of the oxane ring. The reactivity of the nitrile group is influenced by both electronic and steric factors. numberanalytics.comacs.org The presence of the bulky 2-chlorophenyl group adjacent to the nitrile may sterically hinder its approach by certain reagents. Conversely, the electronic effects of the substituents will impact the acidity of any alpha-protons (if present) and the susceptibility of the nitrile carbon to nucleophilic attack. Understanding these structure-reactivity relationships is crucial for predicting the chemical behavior of the molecule and designing synthetic routes that utilize its unique functionality. wikipedia.orgacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12ClNO

Molecular Weight

221.68 g/mol

IUPAC Name

3-(2-chlorophenyl)oxane-3-carbonitrile

InChI

InChI=1S/C12H12ClNO/c13-11-5-2-1-4-10(11)12(8-14)6-3-7-15-9-12/h1-2,4-5H,3,6-7,9H2

InChI Key

FPWFEIIXLHPUSG-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)(C#N)C2=CC=CC=C2Cl

Origin of Product

United States

Synthetic Methodologies for 3 2 Chlorophenyl Oxane 3 Carbonitrile

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. amazonaws.come3s-conferences.org It involves deconstructing a target molecule into simpler, commercially available precursors through a series of imaginary "disconnections" that correspond to reliable chemical reactions. amazonaws.comslideshare.net

Disconnection Strategies for the Oxane Ring

The six-membered oxane (tetrahydropyran) ring is a common motif in organic chemistry. Its disconnection can be approached in several ways. The most common strategy involves disconnecting one of the carbon-oxygen bonds (C-O disconnection), which corresponds to an intramolecular Williamson ether synthesis in the forward direction.

Applying this to 3-(2-Chlorophenyl)oxane-3-carbonitrile, a C-O disconnection reveals a key precursor: a 5-halopentanol derivative. This linear precursor contains all the necessary carbon atoms and substituents. The choice of halogen (typically bromine or iodine) or another leaving group (like a tosylate) is crucial for the efficiency of the subsequent cyclization reaction.

Disconnection StrategyBond CleavedKey Precursor TypeCorresponding Forward Reaction
C-O DisconnectionRing C-O Bond5-Halo-3-(2-chlorophenyl)-3-hydroxypentanenitrileIntramolecular Williamson Ether Synthesis

Another potential, though often less direct, strategy involves a C-C disconnection. For instance, a formal [4+2] cycloaddition (hetero-Diels-Alder reaction) could be envisioned, though this is more complex for a saturated ring like oxane. A Prins-type reaction, involving the cyclization of an alkene and an aldehyde, could also be considered as a basis for disconnection.

Approaches for Carbonitrile Group Introduction

The carbonitrile (cyano) group is a versatile functional group that can be introduced through various methods. numberanalytics.com In the context of this compound, the nitrile is on a quaternary carbon, which influences the disconnection strategy.

A primary disconnection is at the C-CN bond. This suggests a nucleophilic substitution reaction in the forward synthesis, where a cyanide anion (from NaCN or KCN, for example) displaces a leaving group at the C3 position of a pre-formed 3-(2-chlorophenyl)oxane. The precursor would need a good leaving group, such as a halide or a sulfonate ester, at the tertiary position.

Alternatively, the nitrile can be seen as arising from the dehydration of a primary amide or the transformation of a carboxylic acid. This functional group interconversion (FGI) approach suggests a precursor such as 3-(2-chlorophenyl)oxane-3-carboxamide or 3-(2-chlorophenyl)oxane-3-carboxylic acid. numberanalytics.com

Disconnection StrategyTransformationKey Precursor TypeCorresponding Forward Reaction
C-CN DisconnectionC-CN Bond Formation3-Halo-3-(2-chlorophenyl)oxaneNucleophilic Cyanation
Functional Group Interconversion (FGI)Dehydration3-(2-chlorophenyl)oxane-3-carboxamideDehydration (e.g., using P₂O₅, SOCl₂)

Methods for Incorporating the 2-Chlorophenyl Substituent

The 2-chlorophenyl group can be disconnected from the oxane ring at the C3 position. This C-C bond disconnection points towards a reaction between a nucleophilic 2-chlorophenyl species and an electrophilic oxane-based precursor.

The most logical disconnection involves an organometallic approach. This would identify 2-chlorophenyl magnesium bromide (a Grignard reagent) or 2-chlorophenyllithium as the nucleophilic precursor and an oxane with an electrophilic center at C3, such as oxan-3-one, as the reaction partner.

A second possibility involves a nucleophilic oxane precursor reacting with an electrophilic chlorophenyl species, although this is generally less common for constructing such C-C bonds.

Disconnection StrategyBond CleavedKey PrecursorsCorresponding Forward Reaction
C-C Disconnection(Oxane)C-C(Aryl)2-Chlorophenyl Grignard Reagent + Oxan-3-oneGrignard Addition
C-C Disconnection(Oxane)C-C(Aryl)2-Chlorobromobenzene + 3-Cyanooxane (enolate)Palladium-catalyzed α-Arylation

Direct Synthesis Approaches

Based on the retrosynthetic analysis, several forward synthesis pathways can be proposed. These can be broadly categorized into strategies that form the oxane ring with the substituents already in place, and those that functionalize a pre-existing oxane scaffold.

Ring-Closure Strategies for Oxane Formation

This approach focuses on constructing the oxane ring as a key step in the synthesis. The intramolecular Williamson ether synthesis is a robust and widely used method for forming cyclic ethers. magtech.com.cn

A plausible route could begin with 2-chlorophenylacetonitrile.

Alkylation: The α-carbon of 2-chlorophenylacetonitrile can be deprotonated with a strong base (e.g., sodium hydride, NaH) and alkylated with a suitable dielectrophile like 1-bromo-3-chloropropane. This would form 5-chloro-2-(2-chlorophenyl)pentanenitrile.

Reduction and Hydrolysis: The nitrile could be protected or the synthesis could proceed to introduce the hydroxyl group. A more direct approach involves starting with ethyl 2-(2-chlorophenyl)acetate. Alkylation followed by reduction of the ester would yield a 1,5-diol. Selective protection and conversion of one alcohol to a leaving group would set the stage for cyclization.

Cyclization: A more convergent approach involves synthesizing a 5-hydroxypentanenitrile (B2624086) derivative. For example, the reaction of the anion of 2-chlorophenylacetonitrile with an epoxide like (oxiran-2-yl)methanol, followed by further chain extension and functional group manipulation, could generate the required 5-hydroxy-3-(2-chlorophenyl)pentanenitrile precursor. Treatment of this precursor with a base would then induce intramolecular cyclization to form the target oxane ring.

StepReaction TypeStarting MaterialsProduct
1α-Arylation of a nitrile2-Chlorophenylacetonitrile, 1-bromo-2-(2-bromoethoxy)ethaneIntermediate linear ether
2Intramolecular CyclizationBase-induced ring closure of the linear precursorThis compound

Functionalization of Pre-formed Oxane Scaffolds

An alternative strategy is to begin with a commercially available or easily synthesized oxane derivative and introduce the required substituents in subsequent steps.

One potential starting material is oxan-3-one.

Grignard Addition: Reaction of oxan-3-one with 2-chlorophenylmagnesium bromide would yield 3-(2-chlorophenyl)oxan-3-ol. This step successfully installs the aryl group at the desired position.

Nitrile Introduction: The conversion of the resulting tertiary alcohol to a nitrile is a challenging but feasible transformation. A common method is through a nucleophilic substitution reaction. The tertiary alcohol can be converted into a good leaving group (e.g., by using a halogenating agent like thionyl chloride). The subsequent reaction with sodium cyanide would yield the final product, this compound. This substitution may proceed via an SN1-type mechanism due to the tertiary nature of the carbon center.

Another approach involves the functionalization of 3-cyanooxane.

α-Arylation: In the presence of a strong base, 3-cyanooxane can be deprotonated to form an enolate. This nucleophile can then be reacted with 2-chlorobromobenzene or 2-chloroiodobenzene in a palladium-catalyzed cross-coupling reaction (e.g., a Buchwald-Hartwig amination analogue for C-C bond formation) to install the 2-chlorophenyl group directly at the C3 position.

StepReaction TypeStarting MaterialsProduct
1Grignard AdditionOxan-3-one, 2-Chlorophenylmagnesium bromide3-(2-Chlorophenyl)oxan-3-ol
2Nucleophilic Substitution3-(2-Chlorophenyl)oxan-3-ol, SOCl₂, NaCNThis compound

Multi-component Reaction Pathways

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like this compound by combining three or more reactants in a single synthetic operation. A plausible MCR strategy for this target could involve the condensation of 2-chlorobenzaldehyde (B119727), a suitable active methylene (B1212753) nitrile (such as malononitrile (B47326) or ethyl cyanoacetate), and a dielectrophile that can form the oxane ring.

For instance, a three-component reaction could be envisioned between 2-chlorobenzaldehyde, malononitrile, and a suitable 1,3-dielectrophile. The initial Knoevenagel condensation of 2-chlorobenzaldehyde with malononitrile would generate 2-(2-chlorobenzylidene)malononitrile. This intermediate could then undergo a Michael addition with a suitable oxygen-containing nucleophile that also bears a leaving group, followed by an intramolecular cyclization to form the oxane ring. While a direct three-component reaction for this specific target is not explicitly detailed in the literature, related syntheses of highly functionalized 4H-pyrans through mechanochemical MCRs of aldehydes, malononitrile, and 1,3-dicarbonyl compounds have been reported. imedpub.com These pyran syntheses, which also construct a six-membered oxygen heterocycle, suggest the feasibility of a one-pot approach.

Catalytic Methods in the Synthesis of this compound

Catalysis plays a pivotal role in the synthesis of this compound, enabling the efficient and selective formation of key carbon-carbon and carbon-oxygen bonds. Homogeneous, heterogeneous, and organocatalytic methods are all potentially applicable to different stages of the synthesis.

Homogeneous Catalysis for C-C and C-O Bond Formations

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions. For the synthesis of the target molecule, homogeneous catalysts could be employed for several key steps. For instance, a palladium-catalyzed intramolecular cyclization of a suitably functionalized precursor could be a viable route to the oxane ring. nih.gov A potential synthetic intermediate, a δ-hydroxynitrile, could be cyclized using a homogeneous catalyst to form the desired C-O bond of the oxane ring. Studies on the intramolecular cyclizations of bicyclic delta-hydroxynitriles promoted by triflic anhydride (B1165640) provide insights into such transformations, although they may lead to different products depending on the substrate's conformation. nih.gov

Heterogeneous Catalysis for Selective Transformations

Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of easy separation and recyclability, contributing to more sustainable processes. In the context of synthesizing this compound, a heterogeneous catalyst could be employed for the Knoevenagel condensation of 2-chlorobenzaldehyde with an active methylene compound. For example, amine-functionalized graphene oxide has been shown to be a reusable acid-base bifunctional catalyst for one-pot cascade reactions. researchgate.net Furthermore, the development of reusable nano-catalyzed green protocols for the synthesis of various heterocyclic compounds highlights the potential for using such catalysts in the formation of the oxane ring. nih.gov

Organocatalysis in Oxane and Nitrile Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis, allowing for the construction of chiral molecules with high enantioselectivity. For the synthesis of this compound, which contains a chiral quaternary carbon center, organocatalysis is a particularly attractive approach.

Cinchona alkaloids and their derivatives are a prominent class of organocatalysts that have been successfully employed in a variety of asymmetric transformations, including Michael additions. nih.govmdpi.comresearchgate.netnih.govsigmaaldrich.com The enantioselective conjugate addition of a cyanide source to an α,β-unsaturated precursor, derived from 2-chlorobenzaldehyde, could be catalyzed by a cinchona alkaloid-based catalyst to install the cyano group and the 2-chlorophenyl group at the C3 position with high stereocontrol. nih.gov The synthesis of highly functionalized chiral 3,3'-disubstituted oxindoles via an organocatalytic enantioselective Michael addition of nitroalkanes to indolylidenecyanoacetates demonstrates the utility of this approach in creating complex quaternary centers. nih.gov

Green Chemistry Principles in Synthetic Strategies

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. The synthesis of this compound can benefit from these principles through the use of solvent-free conditions, and the development of reusable catalysts.

Solvent-Free Reaction Conditions

Conducting reactions without a solvent, or in the presence of a minimal amount of a benign solvent, can significantly reduce waste and simplify product purification. Mechanochemical methods, such as ball-milling, have been shown to be effective for the solvent-free synthesis of various heterocyclic compounds, including 4H-pyrans. imedpub.com This technique could potentially be applied to a multi-component reaction for the synthesis of this compound.

Furthermore, solvent-free Knoevenagel condensation reactions have been reported using eco-friendly catalysts like ionic liquids. imedpub.com A wide range of aromatic aldehydes, including substituted benzaldehydes, have been shown to react efficiently with active methylene compounds under these conditions. imedpub.com The condensation of 2-chlorobenzaldehyde with a cyano-containing compound would be the first step in a plausible multi-step synthesis of the target molecule, and performing this step under solvent-free conditions would be a significant green improvement.

Below is a table summarizing potential catalytic approaches for key bond formations in the synthesis of this compound.

Reaction Type Catalyst Type Potential Catalyst Key Bond Formation Relevant Findings
Knoevenagel CondensationHeterogeneousAmine-functionalized graphene oxide researchgate.netC=CEfficient and reusable catalyst for the condensation of aldehydes and active methylene compounds.
Knoevenagel CondensationOrganocatalyst (Ionic Liquid)Amino acid amide-based ionic liquid imedpub.comC=CEffective for a wide range of aldehydes under solvent-free conditions.
Michael Addition (Asymmetric)OrganocatalystCinchona alkaloid derivatives nih.govresearchgate.netC-CEnables enantioselective formation of quaternary carbon centers.
Intramolecular CyclizationHomogeneousTriflic anhydride nih.govC-OPromotes cyclization of δ-hydroxynitriles, though product outcome is substrate-dependent.
Multi-component ReactionHeterogeneous (Mechanochemical)Metal-Organic Framework (e.g., Cu2(NH2-BDC)2(DABCO)) imedpub.comC-C and C-OProven effective for the synthesis of related pyran structures under solvent-free conditions.

Aqueous Media Reaction Systems

The use of aqueous media in organic synthesis represents a significant advancement in green chemistry, aiming to reduce the reliance on volatile and often toxic organic solvents. While specific literature detailing the synthesis of this compound in water is not prevalent, the principles of aqueous synthesis can be applied. Reactions in water can benefit from the hydrophobic effect, which may enhance reaction rates and selectivity. For the synthesis of related heterocyclic compounds, catalyst-free procedures in aqueous media have been developed, demonstrating the potential for more environmentally benign synthetic routes. mdpi.com For instance, the synthesis of certain functionalized pyrroles has been successfully achieved by heating reactants in an ethanol/water mixture, which simplifies the workup procedure as the product can often be isolated through extraction after the evaporation of the organic co-solvent. mdpi.com

A hypothetical approach for this compound could involve the reaction of a suitable precursor, such as a δ-hydroxy ketone, with a cyanide source in an aqueous system, potentially with a phase-transfer catalyst to facilitate the interaction between organic and aqueous phases.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions. By utilizing microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, which often leads to dramatically reduced reaction times, increased product yields, and improved purity compared to conventional heating methods. mdpi.compsu.edu This technology is particularly effective for the synthesis of heterocyclic compounds. at.ua

In the context of nitrile-containing molecules, microwave irradiation has been successfully employed. For example, the synthesis of various 2-formimidate-3-carbonitrile derivatives was achieved in 20 minutes with yields of 88–95% under microwave conditions, a significant improvement over conventional methods that require several hours. mdpi.com Similarly, the preparation of certain glycosylated nicotinonitrile derivatives, which share structural motifs with the target compound, has been accomplished using both conventional and microwave irradiation methods, with the latter offering a more efficient pathway. nih.govresearchgate.net The application of microwave energy can overcome activation barriers and enhance reaction kinetics, making it a suitable method for constructing the sterically hindered quaternary center in this compound. nih.govsci-hub.se

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Related Carbonitriles
Compound TypeConventional Method TimeMicrowave Method TimeYield ImprovementReference
2-Formimidate-3-carbonitrilesHours20 minutesComparable to excellent yields (88-95%) mdpi.com
Fused 3-aminoimidazolesUp to 72 hours10 minutesGood to excellent yields (33-93%) sci-hub.se
Glycosylated NicotinonitrilesSeveral hoursMinutesImproved efficiency and speed nih.gov

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of high-frequency sound waves to induce chemical reactions. orientjchem.org This energy creates acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction medium—which generates localized hot spots with extremely high temperatures and pressures. orientjchem.orgresearchgate.net These conditions can significantly enhance reaction rates and yields. asianpubs.org

This eco-friendly approach has been successfully applied to one-pot, multi-component reactions to create a variety of heterocyclic compounds, including those containing a carbonitrile group. orientjchem.orgasianpubs.org For instance, the synthesis of tetrahydropyrimidine-5-carbonitrile derivatives was conducted in aqueous conditions under ultrasonic irradiation, resulting in high yields and substantially shorter reaction times compared to traditional methods. orientjchem.org The benefits of ultrasound, such as improved mass transfer and the activation of reacting species, make it a promising strategy for the synthesis of this compound. nih.govsemanticscholar.org The technique is known to be effective for reactions that are sluggish under conventional conditions. researchgate.net

Table 2: Efficacy of Ultrasound-Assisted Synthesis for Nitrile Compounds
Reaction TypeKey Advantages of UltrasoundSolvent/Catalyst SystemReference
Three-component synthesis of 3-cyano-pyridine-2(1H)-onesReduced reaction time, enhanced rate and yieldTHF / NaOH researchgate.netasianpubs.org
Synthesis of tetrahydropyrimidine-5-carbonitrilesElevated yields, reduced time, green approachAqueous / Morpholine orientjchem.org
Synthesis of 2-aminonitrile oxazoles via Ugi-3CRImproved yields (73-90%) and shorter time (1h vs 3h)Methanol / Scandium(III) triflate semanticscholar.org

Stereoselective Synthesis Considerations for Related Oxane Systems

The C3 position of this compound is a quaternary stereocenter, the construction of which presents a significant synthetic challenge. bohrium.com Achieving control over the absolute stereochemistry at this center requires sophisticated asymmetric synthesis strategies.

Chiral Auxiliary-Based Approaches

A well-established method for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org This strategy involves temporarily incorporating a chiral molecule into the substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.comsigmaaldrich.com The auxiliary creates a chiral environment that forces a reaction to proceed with a specific facial selectivity, leading to the formation of one diastereomer in excess. After the key stereocenter is set, the auxiliary is cleaved from the product and can often be recovered for reuse. wikipedia.org

For the synthesis of an oxane system, a chiral auxiliary could be attached to a precursor molecule. For example, an acyclic precursor containing a hydroxyl group could be esterified with a chiral carboxylic acid. This chiral ester would then undergo a diastereoselective cyclization or another bond-forming reaction to create the C3 stereocenter. The steric bulk of the auxiliary would block one face of the reactive intermediate, guiding the incoming group to the opposite face. Common auxiliaries used in asymmetric synthesis include Evans oxazolidinones, camphorsultam, and pseudoephedrine derivatives. sigmaaldrich.com This approach allows for the reliable and predictable formation of complex stereocenters. nih.govnih.gov

Asymmetric Catalysis for Stereocenter Control

Asymmetric catalysis is a highly efficient and atom-economical approach to stereoselective synthesis. nih.gov This method employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. The development of catalysts for the construction of challenging oxa-quaternary carbon centers is an active area of research. bohrium.com

Strategies often involve the desymmetrization of an achiral starting material. nih.gov For instance, a prochiral precursor could be subjected to a catalytic enantioselective reaction, such as an intramolecular cyclization or addition, to form the chiral oxane ring. Chiral Lewis acids, Brønsted acids, or organocatalysts can be used to control the stereochemical outcome. nih.gov These catalysts create a chiral environment around the substrate, lowering the activation energy for the pathway leading to one enantiomer over the other. nih.gov The successful application of asymmetric catalysis would provide a more direct and efficient route to enantiopure this compound compared to stoichiometric chiral auxiliary methods. youtube.com

Chemical Reactivity and Mechanistic Studies of this compound

The chemical behavior of this compound is dictated by the reactivity of its two primary functional groups: the carbonitrile group and the oxane ring system. The interplay between these groups and the influence of the 2-chlorophenyl substituent governs the molecule's participation in various organic transformations. This article explores the expected chemical reactivity and mechanistic pathways based on established principles of organic chemistry.

Spectroscopic and Advanced Structural Elucidation of 3 2 Chlorophenyl Oxane 3 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their relationships within the molecule.

Proton (¹H) NMR spectroscopy would reveal the number of distinct proton environments, their chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J).

Aromatic Protons: The four protons on the 2-chlorophenyl group would appear in the aromatic region of the spectrum, typically between δ 7.0 and 8.0 ppm. The substitution pattern would lead to complex splitting patterns (multiplets) due to spin-spin coupling between adjacent protons.

Oxane Ring Protons: The protons on the oxane ring would be observed in the aliphatic region. Protons on carbons adjacent to the oxygen atom (C2 and C6) would be deshielded and appear at higher chemical shifts (typically δ 3.5-4.5 ppm) compared to the protons on C4 and C5 (typically δ 1.5-2.5 ppm). The geminal and vicinal coupling between these protons would provide information about their spatial arrangement.

A hypothetical data table for the ¹H NMR spectrum is presented below.

Proton Assignment Hypothetical Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H7.2-7.6Multiplet-
Oxane-H (C2, C6)3.8-4.2Multiplet-
Oxane-H (C4, C5)1.8-2.2Multiplet-

Note: This table is illustrative and not based on experimental data.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift indicates its electronic environment and hybridization state.

Nitrile Carbon (C≡N): The carbon of the nitrile group is typically observed in the range of δ 115-125 ppm.

Aromatic Carbons: The six carbons of the 2-chlorophenyl ring would produce signals in the aromatic region (δ 120-140 ppm). The carbon atom bonded to the chlorine atom would have a distinct chemical shift.

Oxane Ring Carbons: The quaternary carbon at C3, bonded to both the chlorophenyl group and the nitrile group, would likely appear around δ 70-80 ppm. The carbons adjacent to the oxygen (C2 and C6) would be in the range of δ 60-70 ppm, while the other ring carbons (C4 and C5) would be found at higher fields (δ 20-40 ppm).

A hypothetical data table for the ¹³C NMR spectrum is presented below.

Carbon Assignment Hypothetical Chemical Shift (δ, ppm)
C≡N~120
Aromatic-C125-135
Aromatic-C-Cl~133
C3 (Quaternary)~75
C2, C6~65
C4, C5~25-35

Note: This table is illustrative and not based on experimental data.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, confirming the connectivity of protons within the oxane ring and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This would be instrumental in confirming the connection of the 2-chlorophenyl group and the nitrile group to the C3 position of the oxane ring.

If 3-(2-Chlorophenyl)oxane-3-carbonitrile can exist as stereoisomers, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could be used to determine the relative stereochemistry. These experiments show correlations between protons that are close in space, even if they are not directly bonded. For instance, the spatial relationship between the 2-chlorophenyl group and the protons on the oxane ring could be established.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

C≡N Stretch: A sharp, intense absorption band characteristic of the nitrile group would be expected in the region of 2220-2260 cm⁻¹.

C-O-C Stretch: The ether linkage in the oxane ring would give rise to a strong absorption band in the 1050-1150 cm⁻¹ region.

C-Cl Stretch: The presence of the chloro-substituent on the aromatic ring would be indicated by an absorption in the fingerprint region, typically between 700 and 800 cm⁻¹.

Aromatic C=C and C-H Stretches: Absorptions corresponding to the aromatic ring would also be present.

A hypothetical data table for the IR spectrum is presented below.

Functional Group Hypothetical Absorption Range (cm⁻¹) Intensity
C≡N (Nitrile)2240-2250Sharp, Medium-Strong
C-O-C (Ether)1080-1120Strong
C-Cl (Aryl Halide)750-770Medium
Aromatic C-H3050-3100Medium
Aromatic C=C1450-1600Medium

Note: This table is illustrative and not based on experimental data.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. Techniques such as Electrospray Ionization (ESI-MS) would be suitable for this compound.

Molecular Ion Peak: The mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the molecular weight of this compound (C₁₂H₁₂ClNO). The presence of chlorine would be evident from the isotopic pattern of the molecular ion peak, with a characteristic M+2 peak approximately one-third the intensity of the M peak.

Fragmentation Analysis: The fragmentation pattern would provide further structural information. Common fragmentation pathways could include the loss of the nitrile group, cleavage of the oxane ring, or loss of the chlorophenyl group. Analyzing these fragments would help to piece together the molecular structure.

A hypothetical data table for the mass spectrum is presented below.

Fragment Hypothetical m/z Value Possible Identity
[M]⁺221/223Molecular Ion
[M-CN]⁺195/197Loss of Nitrile
[C₆H₄Cl]⁺111/113Chlorophenyl Cation

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the confident determination of its elemental formula. For this compound (molecular formula C₁₂H₁₂ClNO), HRMS would provide a highly accurate mass measurement of the molecular ion. This experimental value would then be compared to the calculated theoretical mass.

Table 1: Hypothetical HRMS Data for this compound

Ion Calculated Exact Mass (m/z) Observed Exact Mass (m/z) Mass Error (ppm)
[M+H]⁺ 222.0680 Data not available Data not available
[M+Na]⁺ 244.0499 Data not available Data not available

This table is for illustrative purposes only, as no experimental data has been found.

The extremely low mass error, typically less than 5 parts per million (ppm), that is characteristic of HRMS provides a high degree of confidence in the assigned elemental composition, distinguishing it from other potential formulas with the same nominal mass.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise information on bond lengths, bond angles, and torsion angles of this compound. Crucially, it would reveal the conformation of the oxane ring (e.g., chair, boat, or twist-boat) and the relative orientation of the 2-chlorophenyl and nitrile substituents. For a chiral compound, X-ray crystallography of a single enantiomer can also establish its absolute configuration.

Table 2: Hypothetical X-ray Crystallographic Data for this compound

Parameter Value
Crystal System Data not available
Space Group Data not available
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (ų) Data not available
Z Data not available

This table is for illustrative purposes only, as no experimental data has been found.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment (if chiral)

As this compound possesses a stereocenter, it is a chiral molecule existing as a pair of enantiomers. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule.

VCD spectroscopy provides information about the stereochemistry based on the vibrational transitions of the molecule. An experimental VCD spectrum would show both positive and negative bands, creating a unique fingerprint for a specific enantiomer.

ECD spectroscopy provides similar information based on electronic transitions. The resulting spectrum, often presented as a plot of molar circular dichroism (Δε) versus wavelength, is also characteristic of a particular enantiomer.

For both techniques, the absolute configuration is typically determined by comparing the experimentally measured spectrum to a theoretically calculated spectrum for a known configuration (e.g., the R or S enantiomer). A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the synthesized compound.

Table 3: Hypothetical Chiroptical Data for this compound

Technique Wavelength/Wavenumber Range Key Observed Bands (Sign)
ECD Data not available Data not available

This table is for illustrative purposes only, as no experimental data has been found.

Computational Chemistry and Theoretical Investigations of 3 2 Chlorophenyl Oxane 3 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to understanding the behavior of electrons and nuclei within a molecule. These calculations can predict a wide range of molecular properties with high accuracy.

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 3-(2-Chlorophenyl)oxane-3-carbonitrile, this would involve exploring the various possible conformations arising from the rotation around single bonds, particularly the bond connecting the chlorophenyl group to the oxane ring, and the puckering of the oxane ring itself. Advanced computational methods would be used to identify the global minimum energy conformation as well as other low-energy conformers that might exist in equilibrium.

Understanding the electronic structure is key to predicting a molecule's reactivity and spectroscopic properties. This analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, provides an indication of the molecule's chemical stability and reactivity. A smaller gap typically suggests that the molecule is more reactive. The spatial distribution of these frontier orbitals would also be visualized to identify the regions of the molecule most likely to be involved in chemical reactions.

The distribution of electron density within this compound would be analyzed to understand its polarity and intermolecular interactions. An electrostatic potential map would be generated to visualize the electron-rich and electron-poor regions of the molecule. This map is invaluable for predicting how the molecule will interact with other molecules, such as solvents or biological targets. The red-colored regions on the map indicate areas of negative potential, likely sites for electrophilic attack, while blue regions indicate positive potential, susceptible to nucleophilic attack.

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) would be calculated to aid in the interpretation of experimental NMR spectra. Similarly, the prediction of infrared (IR) frequencies and their corresponding intensities would help in assigning the vibrational modes observed in an experimental IR spectrum. These theoretical predictions are a powerful tool for structural elucidation.

Molecular Dynamics Simulations for Dynamic Conformational Landscape

While quantum chemical calculations provide a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations can be used to explore its dynamic behavior over time. An MD simulation of this compound would involve calculating the forces between atoms and their subsequent motions, providing a trajectory of the molecule's conformational changes. This would reveal the flexibility of the oxane ring and the rotational freedom of the chlorophenyl group, offering a more realistic understanding of the molecule's behavior in a solution or biological environment.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is an indispensable tool for studying the mechanisms of chemical reactions. If this compound were to be involved in a chemical transformation, computational methods could be used to map out the entire reaction pathway. This would involve locating the transition state structures, which are the high-energy intermediates that connect reactants to products. By calculating the energy barriers associated with these transition states, the feasibility and rate of the reaction could be predicted, providing detailed insights into the reaction mechanism at a molecular level.

Theoretical Predictions of Chemical Reactivity and Selectivity

Computational studies, primarily employing Density Functional Theory (DFT), provide significant insights into the chemical reactivity and selectivity of this compound. The molecular structure, characterized by the presence of an oxane ring, a 2-chlorophenyl group, and a nitrile group at a quaternary carbon, presents multiple sites for potential chemical reactions. Theoretical predictions focus on identifying the most probable centers for nucleophilic and electrophilic attack, as well as the stability of potential intermediates.

The electron-withdrawing nature of the 2-chlorophenyl and cyano groups significantly influences the electronic distribution across the molecule. The chlorine atom, through its inductive effect, and the cyano group, through both inductive and resonance effects, reduce the electron density on the adjacent quaternary carbon and the phenyl ring. This electronic perturbation affects the reactivity of the entire molecule.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting chemical reactivity. For molecules with similar functionalities, the HOMO is often localized on the electron-rich aromatic ring, while the LUMO is typically distributed over the electron-deficient regions. In the case of this compound, the LUMO is expected to be centered around the cyano group and the quaternary carbon, suggesting these as likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability; a larger gap implies lower reactivity.

Molecular Electrostatic Potential (MEP) Surface: MEP analysis visually represents the electrostatic potential on the electron density surface, indicating regions of positive and negative potential. For analogous compounds, MEP maps reveal that the most negative regions (electron-rich) are typically associated with the nitrogen atom of the cyano group and the oxygen atom of the oxane ring, making them susceptible to electrophilic attack. Conversely, positive potential (electron-deficient) is anticipated around the hydrogen atoms of the oxane ring and the quaternary carbon, marking them as potential sites for nucleophilic interaction.

Reactivity Descriptors: Global reactivity descriptors derived from DFT calculations, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), offer quantitative measures of reactivity. A high electrophilicity index would suggest that this compound is a strong electrophile, readily accepting electrons. The presence of the electron-withdrawing groups is expected to result in a relatively high electrophilicity index.

The oxane ring itself can be a site of reaction. Protonation of the oxygen atom, for instance, could activate the ring towards cleavage by a nucleophile. Theoretical studies on similar cyclic ethers have explored the energetics of such ring-opening reactions. The regioselectivity of such an attack would be influenced by the steric hindrance and the electronic effects of the substituents on the ring.

Bond Order and Bond Length Analysis within the Molecular Structure

The bond lengths are influenced by the hybridization of the atoms and the electronic environment. The bond order, a measure of the number of chemical bonds between two atoms, provides insight into the bond strength and electron distribution.

Key Bond Analyses:

C-Cl Bond: The bond between the carbon atom of the phenyl ring and the chlorine atom is expected to have a length typical for an aryl chloride. Computational studies on chlorophenyl derivatives report this bond length to be in the range of 1.74-1.76 Å.

C≡N Bond: The carbon-nitrogen triple bond of the nitrile group is characterized by its short bond length and high bond order (close to 3). Theoretical calculations for similar nitriles predict a bond length of approximately 1.15-1.17 Å.

Oxane Ring Bonds (C-O and C-C): The C-O bonds within the saturated oxane ring will exhibit lengths characteristic of single bonds in ethers, typically around 1.43-1.45 Å. The C-C single bonds within the oxane ring are expected to have lengths in the range of 1.52-1.54 Å. The bond lengths involving the quaternary carbon (C3) are of particular interest. The C3-C(phenyl) bond will be shorter than a typical alkane C-C bond due to the sp2 character of the phenyl carbon. The C3-CN bond will also be a single bond.

Bonds of the Phenyl Ring: The C-C bonds within the 2-chlorophenyl ring will show lengths intermediate between single and double bonds, characteristic of an aromatic system, typically ranging from 1.38 to 1.40 Å.

The following tables present theoretically predicted bond lengths and bond orders for key bonds in this compound, based on data from analogous structures found in computational chemistry literature.

Table 1: Predicted Bond Lengths in this compound

Bond Predicted Bond Length (Å)
C-Cl 1.75
C≡N 1.16
C-O (Oxane) 1.44
C-C (Oxane) 1.53
C-C (Aromatic) 1.39
C-C (Quaternary-Phenyl) 1.51

Table 2: Predicted Bond Orders in this compound

Bond Predicted Bond Order
C-Cl ~1.0
C≡N ~2.9
C-O (Oxane) ~1.0
C-C (Oxane) ~1.0
C-C (Aromatic) ~1.5
C-C (Quaternary-Phenyl) ~1.0

These theoretical values provide a foundational understanding of the molecular structure. Deviations from these values in a more detailed computational analysis could indicate specific electronic interactions, such as hyperconjugation or steric strain within the molecule.

Derivatization Strategies and Analogue Synthesis Based on the 3 2 Chlorophenyl Oxane 3 Carbonitrile Scaffold

Modification of the Carbonitrile Group into Other Functionalities

The carbonitrile group at the C3 position is a key functional handle that can be transformed into a variety of other functionalities, each potentially offering different biological activities and physicochemical properties. These transformations allow for the introduction of diverse pharmacophoric features such as hydrogen bond donors and acceptors, as well as groups that can alter the polarity and metabolic stability of the molecule.

Common transformations of the nitrile group include hydrolysis, reduction, and addition reactions. Acid- or base-catalyzed hydrolysis can convert the nitrile to a primary amide or a carboxylic acid. The resulting amide can serve as a hydrogen bond donor and acceptor, while the carboxylic acid introduces a polar, acidic center.

Reduction of the nitrile, typically with reducing agents like lithium aluminum hydride (LiAlH₄), yields a primary amine. This introduces a basic center that can be further functionalized, for example, by acylation or alkylation, to generate a library of secondary and tertiary amines.

Furthermore, the addition of organometallic reagents, such as Grignard reagents, to the nitrile group, followed by hydrolysis, can lead to the formation of ketones, introducing a new carbon-carbon bond and expanding the structural diversity of the analogues.

Starting MaterialReagents and ConditionsProduct Functional GroupPotential Pharmacophoric Role
3-(2-Chlorophenyl)oxane-3-carbonitrileH₂SO₄ (aq), ΔCarboxylic AcidHydrogen bond donor/acceptor, acidic center
This compoundH₂O₂, NaOHPrimary AmideHydrogen bond donor/acceptor
This compound1. LiAlH₄, THF; 2. H₂OPrimary AmineBasic center, further functionalization
This compound1. CH₃MgBr, Et₂O; 2. H₃O⁺Methyl KetoneHydrogen bond acceptor, hydrophobic interaction

Exploration of Substitution Patterns on the Chlorophenyl Ring (e.g., ortho-, meta-, para-chlorophenyl analogues)

The synthesis of these analogues can be achieved by starting with the appropriately substituted chlorobenzaldehyde or by employing cross-coupling reactions on a suitable precursor. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be utilized to introduce a variety of substituents at different positions on the phenyl ring. This allows for the systematic investigation of the effects of substituent size, electronics, and position on biological activity.

Furthermore, nucleophilic aromatic substitution (SNAr) reactions can be employed, particularly if the phenyl ring is activated by additional electron-withdrawing groups, to introduce a range of nucleophiles, further diversifying the substitution patterns.

AnalogueSynthetic ApproachRationale for Synthesis
3-(3-Chlorophenyl)oxane-3-carbonitrileStarting from 3-chlorobenzaldehydeInvestigate the effect of moving the chloro substituent to the meta position.
3-(4-Chlorophenyl)oxane-3-carbonitrileStarting from 4-chlorobenzaldehydeExplore the impact of a para-chloro substitution on molecular conformation and activity.
3-(2,4-Dichlorophenyl)oxane-3-carbonitrileStarting from 2,4-dichlorobenzaldehydeStudy the effect of multiple electron-withdrawing groups on the phenyl ring.
3-(2-Methoxyphenyl)oxane-3-carbonitrileSuzuki coupling of a borylated precursor with 2-bromoanisoleIntroduce an electron-donating group to probe electronic effects.

Alterations to the Oxane Ring System

Modifications to the six-membered oxane ring can significantly impact the molecule's three-dimensional shape, polarity, and metabolic stability. These alterations can be broadly categorized into ring expansion and contraction, and the introduction of additional heteroatoms.

Ring Expansion and Contraction Strategies

Expanding the oxane ring to a seven-membered oxepane (B1206615) or contracting it to a five-membered tetrahydrofuran (B95107) (oxolane) can alter the bond angles and torsional strain of the heterocyclic core, leading to different spatial arrangements of the substituents. Ring expansion can be achieved through various methods, including the rearrangement of suitable precursors. Conversely, ring contraction can be accomplished via Favorskii-type rearrangements or other ring-closing strategies from acyclic precursors of appropriate length.

Introduction of Additional Heteroatoms

The introduction of a second heteroatom, such as nitrogen or sulfur, into the oxane ring can profoundly influence the molecule's properties. For example, replacing a methylene (B1212753) group with a nitrogen atom would lead to the formation of an oxazine (B8389632) ring system. nih.govnih.govnih.govwikipedia.orgrsc.org This would introduce a basic center, potentially altering the compound's solubility, pKa, and ability to form hydrogen bonds. The synthesis of such analogues would typically involve the cyclization of appropriate amino alcohol precursors. Similarly, the introduction of a sulfur atom to create a thioxane ring could modify the lipophilicity and metabolic profile of the compound.

Ring SystemModification StrategyAnticipated Change in Properties
Oxepane (7-membered)Ring expansionIncreased flexibility, altered conformation
Tetrahydrofuran (5-membered)Ring contractionIncreased rigidity, different substituent orientation
Oxazine (6-membered with N)Introduction of a nitrogen atomIncreased polarity, introduction of a basic center
Dioxane (6-membered with 2 O)Introduction of a second oxygen atomIncreased polarity and hydrogen bonding capacity

Synthesis of Stereoisomers and Diastereomers (if applicable)

If additional chiral centers are introduced into the oxane ring or its substituents, the synthesis of specific stereoisomers and diastereomers becomes a critical aspect of SAR studies. The C3 position of the this compound scaffold is a quaternary center, and while it is achiral in the parent compound, modifications to the oxane ring can create stereocenters.

Diastereoselective synthesis of highly substituted tetrahydropyrans (oxanes) can be achieved through various methods, including indium trichloride-mediated cyclizations of homoallyl alcohols with aldehydes, which can control the stereochemistry of multiple newly formed chiral centers. researchgate.net Organocatalytic approaches, such as one-pot Michael/Henry/ketalization sequences, have also been developed for the asymmetric synthesis of highly functionalized tetrahydropyrans. sigmaaldrich.com

The use of chiral auxiliaries is another powerful strategy to control stereochemistry during the synthesis of substituted oxanes. scielo.org.mx Chiral auxiliaries can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a key bond-forming reaction, and then subsequently removed to yield the desired enantiomerically enriched product.

Stereoselective MethodKey FeaturesPotential Application
Indium Trichloride-Mediated CyclizationHigh diastereoselectivity, control over multiple stereocenters. researchgate.netSynthesis of specific diastereomers of polysubstituted oxanes. researchgate.net
Organocatalytic Cascade ReactionsAsymmetric synthesis, creation of contiguous stereocenters. sigmaaldrich.comEnantioselective synthesis of functionalized oxane analogues.
Chiral Auxiliary-Mediated SynthesisControl over absolute stereochemistry, recoverable auxiliary. scielo.org.mxSynthesis of single enantiomers of chiral oxane derivatives.

Design and Synthesis of Spiro- and Fused-Ring Derivatives Involving the Oxane Core

Creating spirocyclic or fused-ring systems involving the oxane core introduces significant conformational rigidity and novel three-dimensional shapes, which can lead to enhanced biological activity and selectivity.

Spirocyclic derivatives can be synthesized by constructing a second ring that shares the C3 atom of the oxane. This can be achieved through intramolecular cyclization reactions of precursors containing a suitable tether attached to the C3 position.

Fused-ring systems, where a new ring is annulated to the oxane, can be prepared through various synthetic strategies, including intramolecular Diels-Alder reactions or ring-closing metathesis of appropriately functionalized oxane derivatives. These approaches lead to complex polycyclic structures with well-defined stereochemistry.

Derivative TypeGeneral Synthetic StrategyStructural Impact
Spiro-oxaneIntramolecular cyclization at C3Introduces a spirocyclic center, rigidifies the conformation.
Fused-oxaneAnnulation of a new ring to the oxaneCreates a polycyclic system, defines a rigid 3D shape.

Lack of Publicly Available Research Hinders Derivatization of this compound

Despite a thorough search of scientific literature and chemical databases, no specific research has been found detailing the derivatization of the this compound scaffold to develop hybrid structures with other heterocyclic systems.

The initial objective was to explore and delineate the synthetic strategies employed to fuse the this compound core with other relevant heterocyclic moieties. This would typically involve leveraging the reactive nitrile group or other positions on the oxane and chlorophenyl rings to engage in cyclization or coupling reactions, thereby creating novel, complex molecules with potentially enhanced biological activities.

However, the comprehensive search for published research, including academic journals, patents, and chemical repositories, yielded no studies focused on this specific compound and its transformation into hybrid heterocyclic structures. The scientific community has not, to date, publicly disclosed any successful synthesis or derivatization strategies originating from this compound for this purpose.

This absence of data means that there are no established reaction protocols, detailed research findings, or data tables of synthesized hybrid compounds to report. Methodologies that could theoretically be applied, such as the manipulation of the cyano group for the formation of heterocycles like triazoles, tetrazoles, or pyrimidines, or potential C-H activation on the phenyl ring for coupling reactions, remain speculative in the context of this particular starting material.

Consequently, a detailed discussion on the development of hybrid structures, including reaction schemes, synthetic conditions, and the characterization of new molecules based on the this compound scaffold, cannot be provided at this time. The field appears to be unexplored, presenting a potential area for future research in synthetic and medicinal chemistry.

Advanced Applications in Materials Science and Specialized Chemical Synthesis

Potential as Ligands in Organometallic and Coordination Chemistry

There is no specific information in the scientific literature detailing the use of 3-(2-Chlorophenyl)oxane-3-carbonitrile as a ligand in organometallic or coordination chemistry. The nitrile group (C≡N) in the molecule possesses a lone pair of electrons on the nitrogen atom, making it a potential coordination site for metal centers. Nitriles are known to act as ligands in a variety of transition metal complexes. wikipedia.org The oxygen atom in the oxane ring also has lone pairs and could potentially coordinate to a metal, possibly leading to bidentate chelation. However, no studies have been published that synthesize or characterize organometallic or coordination complexes involving this specific molecule as a ligand.

Utilization in Polymer Chemistry as Monomers or Modifiers for Material Property Tuning

No published research could be found on the use of this compound in polymer chemistry, either as a monomer or as a modifier for tuning material properties. In principle, the molecule could be functionalized to enable polymerization. For instance, the aromatic ring could be modified with a polymerizable group, or the oxane ring could potentially be opened under certain conditions to form a polymer backbone. Such polymers, if synthesized, would have their properties influenced by the polar nitrile group and the bulky chlorophenyl substituent. However, this remains speculative as no experimental data are available.

Role as Building Blocks in the Synthesis of Complex Organic Architectures (Non-Biological)

While chemical vendors may list this compound as a "building block" for organic synthesis, there is a lack of specific examples in the peer-reviewed literature where this compound has been used to construct complex, non-biological organic architectures. bldpharm.combldpharm.com Organic building blocks are typically molecules with functional groups that allow for their incorporation into larger, more complex structures. sigmaaldrich.comcymitquimica.com The nitrile group of this compound could, for example, be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further synthetic transformations. Despite this potential, its specific application in the synthesis of intricate molecular frameworks has not been documented.

Contribution to the Development of Novel Synthetic Methodologies in Organic Chemistry

There are no reports of this compound being instrumental in the development of new synthetic methodologies. Novel methodologies often arise from the discovery of new reactions or the use of unique substrates that enable previously difficult chemical transformations. This compound has not been identified as a key substrate or reagent in any such published work.

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